DL-Phenylserine

Description

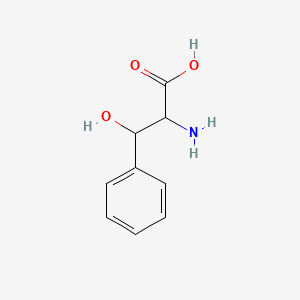

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-hydroxy-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910522 |

Source

|

| Record name | beta-Hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-96-5, 68296-26-4, 7352-06-9, 1078-17-7 |

Source

|

| Record name | DL-Phenylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10123 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-hydroxy-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-DL-Serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Phenylserine: Chemical Properties and Structure

This guide provides a comprehensive technical overview of DL-Phenylserine, a non-proteinogenic amino acid derivative. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, stereoisomerism, physicochemical properties, synthesis, and analytical characterization. The content is grounded in established scientific principles and supported by authoritative references to ensure accuracy and trustworthiness.

Introduction to this compound

This compound, chemically known as 2-amino-3-hydroxy-3-phenylpropanoic acid, is a synthetic amino acid derivative of phenylalanine.[1][2][3] It is not incorporated into proteins but serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceutical compounds and other bioactive molecules.[1][] The prefix "DL" indicates that it is a racemic mixture, containing equal amounts of its D and L enantiomers.[5] Understanding the distinct properties of its stereoisomers is critical for its application in stereoselective synthesis and drug design.

Chemical Structure and Stereoisomerism

The molecular structure of phenylserine contains a phenyl group, a hydroxyl group, an amino group, and a carboxylic acid group. Its backbone features two chiral centers at the α- and β-carbon atoms, giving rise to four possible stereoisomers. These are categorized into two diastereomeric pairs: erythro and threo. Each pair consists of two enantiomers (D and L).

-

DL-Erythro-Phenylserine : A racemic mixture of D-erythro-phenylserine and L-erythro-phenylserine.

-

DL-Threo-Phenylserine : A racemic mixture of D-threo-phenylserine and L-threo-phenylserine.[1]

The relative configuration of the substituents on the chiral carbons determines whether the diastereomer is erythro or threo. In a Fischer projection, the erythro form has similar substituents on the same side, while the threo form has them on opposite sides. The condensation of glycine with aromatic aldehydes can yield either the threo- or erythro- form depending on the reaction conditions, with lower temperatures often favoring the erythro- form and higher temperatures favoring the threo- form.[6]

Caption: Stereoisomers of Phenylserine.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1][] Its physical and chemical properties are summarized in the table below. It is important to note that properties like melting point can vary between the diastereomeric forms (threo vs. erythro) and their racemic mixtures.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][][7] |

| Molecular Weight | 181.19 g/mol | [][7][8][9] |

| CAS Number | 69-96-5 (DL-threo form) | [1][7] |

| 207605-47-8 (DL-hydrate) | [8] | |

| Melting Point | 202-208 °C (dec.) (threo form) | [1][10] |

| 186 °C (dec.) (hydrate) | [8] | |

| Solubility | Soluble in water. The solubility of racemic amino acids can be lower than that of the pure enantiomers due to different crystal packing and hydrogen bonding.[11] Specific quantitative data for this compound is sparse, but its behavior is expected to be similar to other amino acids like serine, where solubility decreases with the addition of organic solvents like alcohols. | N/A |

| IUPAC Name | 2-amino-3-hydroxy-3-phenylpropanoic acid | [7] |

| Canonical SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O | [2] |

| InChIKey | VHVGNTVUSQUXPS-UHFFFAOYSA-N | [3][7] |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and differentiation of phenylserine isomers.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is a powerful tool for distinguishing between erythro and threo diastereomers based on the coupling constants between the α- and β-protons.[6]

-

Aromatic Protons (C₆H₅-) : Typically appear as a multiplet in the range of 7.2-7.5 ppm.

-

β-Proton (-CH(OH)-) : A doublet coupled to the α-proton.

-

α-Proton (-CH(NH₂)-) : A doublet coupled to the β-proton.

-

Hydroxyl (-OH), Amino (-NH₂), and Carboxyl (-COOH) protons : These signals can be broad and their chemical shifts are concentration and solvent dependent. They can be confirmed by D₂O exchange.

-

-

¹³C NMR : The carbon spectrum provides information on the carbon framework.

-

Carboxyl Carbon (-COO-) : ~170-175 ppm.

-

Aromatic Carbons (C₆H₅-) : ~125-140 ppm.

-

β-Carbon (-CH(OH)-) : ~70-75 ppm.

-

α-Carbon (-CH(NH₂)-) : ~55-60 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12]

-

O-H Stretch (Alcohol & Carboxylic Acid) : A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

-

N-H Stretch (Amine) : A moderate band around 3000-3300 cm⁻¹, often superimposed on the O-H band.

-

C-H Stretch (Aromatic & Aliphatic) : Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=O Stretch (Carboxylic Acid) : A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.[12]

-

Molecular Ion (M⁺) : A peak corresponding to the molecular weight (181.19) should be observable.

-

Fragmentation : Common fragmentation pathways include the loss of water (H₂O), formic acid (HCOOH), and cleavage adjacent to the functional groups.

Synthesis and Resolution

Synthesis

A common and straightforward method for synthesizing phenylserine is the aldol condensation of benzaldehyde with glycine.[13][14][15] This reaction is typically base-catalyzed and produces a mixture of threo and erythro diastereomers. The stereochemical outcome can be influenced by reaction conditions such as temperature and the choice of catalyst.[6]

Caption: General workflow for the synthesis of this compound.

Resolution of Enantiomers

Since synthesis typically yields a racemic mixture, and often only one enantiomer has the desired biological activity, resolution is a critical step for pharmaceutical applications.[5] A standard method involves diastereomeric salt formation .

-

The racemic mixture (e.g., DL-threo-phenylserine) is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like (+)-tartaric acid).

-

This reaction forms a mixture of two diastereomeric salts (e.g., L-phenylserine-(+)-tartrate and D-phenylserine-(+)-tartrate).

-

Diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization.[5]

-

After separation, the individual diastereomeric salts are treated with a base to neutralize the resolving agent and isolate the pure D- and L-enantiomers.

Experimental Protocol: Analysis by Thin Layer Chromatography (TLC)

This protocol describes a standard method for analyzing the product of a phenylserine synthesis reaction to identify the product and assess its purity.[16]

Objective: To separate and visualize this compound from starting materials (benzaldehyde, glycine) using TLC.

Materials:

-

TLC Plate (Silica gel 60 F₂₅₄)

-

Developing Chamber

-

Mobile Phase: n-butanol:acetic acid:water (4:1:1 v/v/v)[16]

-

Visualization Agent: 1.5% Ninhydrin solution in acetone-ethanol (7:3 v/v)[16]

-

Reaction mixture sample (dissolved in a suitable solvent)

-

Standards: Benzaldehyde, Glycine, this compound

-

Capillary tubes for spotting

-

Hot plate or heat gun

Procedure:

-

Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 15-20 minutes.

-

Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark points for each sample to be spotted.

-

Spot the Plate: Using separate capillary tubes, spot small amounts of the reaction mixture and each standard onto the baseline at the marked points. Allow the solvent to evaporate completely between applications.

-

Develop the Chromatogram: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

-

Visualize the Spots: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

-

Spray the dried plate evenly with the ninhydrin solution.[16]

-

Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Amino acids like phenylserine will typically appear as purple or yellow spots.

-

Analysis: Circle the spots and calculate the Retention Factor (Rƒ) for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front). Compare the Rƒ value of the product spot in the reaction mixture to that of the this compound standard to confirm its presence.[16]

Applications and Significance

This compound and its individual stereoisomers are valuable in drug development and biochemical research.

-

Pharmaceutical Intermediate : It is a precursor for the synthesis of antibiotics and other drugs. For instance, L-threo-phenylserine is an important intermediate for chloramphenicol, and other derivatives are used in drugs for Parkinson's disease.[14][16]

-

Chiral Building Block : Its defined stereochemistry makes it a useful starting material in asymmetric synthesis, allowing for the construction of complex chiral molecules.[1]

-

Biochemical Research : Used in studies of enzyme mechanisms, particularly for enzymes like aldolases and dehydrogenases that act on phenylserine.[14][16]

References

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 7352-06-9 | Benchchem [benchchem.com]

- 7. This compound | C9H11NO3 | CID 94134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DL -3-Phenylserine 98 207605-47-8 [sigmaaldrich.com]

- 9. 3-Phenylserine | C9H11NO3 | CID 12314153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DL-BETA-PHENYLSERINE THREO FORM | 69-96-5 [chemicalbook.com]

- 11. emerginginvestigators.org [emerginginvestigators.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Asymmetric synthesis of β-phenylserines by condensation of benzaldehyde with zinc(II) and copper(II) complexes of (1R)-3-hydroxymethylenebornan-2-one glycine imines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15 - PMC [pmc.ncbi.nlm.nih.gov]

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to DL-Phenylserine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal non-proteinogenic amino acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to offer field-proven insights into its synthesis, characterization, and application. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative references.

This compound, systematically named 2-amino-3-hydroxy-3-phenylpropanoic acid, is a derivative of phenylalanine with a hydroxyl group on the beta-carbon[1]. This addition creates two chiral centers, giving rise to four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The "DL" designation indicates a racemic mixture of D and L enantiomers, most commonly referring to the threo diastereomer due to its prevalence in synthetic routes.

Understanding the correct chemical identifiers is critical for sourcing and regulatory documentation. There is notable variability in CAS numbers reported by suppliers, which typically corresponds to different isomeric forms or hydration states.

Chemical Structure and Stereochemistry

The presence of two stereocenters at the α- and β-carbons is the most critical structural feature of phenylserine, dictating its utility as a chiral building block.

Caption: Chemical structure of Phenylserine showing two chiral centers (*).

Physicochemical Data

The quantitative data for this compound is summarized below. Variations in melting point often reflect the purity and specific isomeric composition of the sample.

| Property | Value | Source(s) |

| Primary CAS Number | 69-96-5 (for DL-threo form) | [1][2][3][4] |

| Alternative CAS | 207605-47-8 (hydrate); 1078-17-7 (threo) | [5] |

| Molecular Formula | C₉H₁₁NO₃ | [2][5][6][] |

| Molecular Weight | 181.19 g/mol (anhydrous) | [3][5][6] |

| IUPAC Name | 2-amino-3-hydroxy-3-phenylpropanoic acid | [6] |

| Appearance | White to off-white crystalline powder | [2][] |

| Melting Point | 186-208 °C (decomposes) | [2][4][8] |

| Solubility | Soluble in water | [9][10] |

| Synonyms | beta-Hydroxy-phenylalanine, 3-Phenylserine | [6] |

Synthesis of this compound: A Biocatalytic Approach

While classical chemical syntheses exist, biocatalytic routes using aldolase enzymes offer superior stereocontrol under mild, environmentally benign conditions. The enzyme L-threonine aldolase (LTA) is particularly effective, as it catalyzes the reversible aldol addition of glycine to an aldehyde—in this case, benzaldehyde—to form the corresponding β-hydroxy-α-amino acid.[11][12]

Causality: The choice of an enzymatic pathway is driven by the need for high diastereoselectivity and enantioselectivity, which is difficult and costly to achieve through traditional organic chemistry. LTAs create the two stereocenters in a single, controlled step, directly yielding the desired L-threo or L-erythro isomers, depending on the specific enzyme used.[11][13]

Experimental Workflow: Enzymatic Synthesis

This protocol describes a typical batch synthesis of L-threo-phenylserine, which can be adapted for the DL form by using a less specific enzyme or a racemic starting material if applicable.

References

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. abmole.com [abmole.com]

- 4. DL-BETA-PHENYLSERINE THREO FORM | 69-96-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C9H11NO3 | CID 94134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DL -3-苯基丝氨酸 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]

- 13. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

Synthesis of DL-Phenylserine laboratory protocol

An In-Depth Technical Guide to the Laboratory Synthesis of DL-Phenylserine

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of this compound. Designed for researchers, scientists, and professionals in drug development, the following sections move beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a robust and reproducible outcome.

Introduction: The Significance of β-Hydroxy-α-Amino Acids

This compound is a non-proteinogenic β-hydroxy-α-amino acid. Its structure, featuring two stereogenic centers, makes it a valuable chiral building block in synthetic organic chemistry. Specific stereoisomers of phenylserine are precursors to important pharmaceutical compounds, including the antibiotic chloramphenicol and the anti-Parkinson's agent Droxidopa[1]. The synthesis of the racemic DL-mixture is a fundamental starting point for further resolution or for applications where a stereoisomeric mixture is acceptable.

The protocol detailed herein focuses on a classic and reliable chemical approach: the base-catalyzed aldol-type condensation of glycine with benzaldehyde. This method is favored for its operational simplicity and use of readily available starting materials.

The Synthetic Pathway: A Mechanistic Overview

The core of this synthesis is an aldol condensation reaction. In this process, a strong base deprotonates the α-carbon of glycine, forming a nucleophilic enolate equivalent. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent workup protonates the resulting alkoxide and the amino group, yielding the final this compound product as a mixture of diastereomers (threo and erythro).

The choice of a strong base like potassium hydroxide in an alcoholic solvent is critical; it is sufficient to generate the glycine anion and facilitate the reaction[2].

Caption: Mechanism of base-catalyzed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the condensation of aldehydes with glycine[2].

Materials & Reagents:

-

Glycine

-

Benzaldehyde

-

Potassium Hydroxide (KOH)

-

Ethanol (Absolute)

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl Ether

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Step-by-Step Methodology:

-

Preparation of the Basic Medium: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.2 g of potassium hydroxide in 100 mL of absolute ethanol. Stir until the KOH is fully dissolved. Causality: This creates the necessary basic environment to deprotonate glycine, initiating the reaction.

-

Addition of Reactants: To the ethanolic KOH solution, add 7.5 g of glycine, followed by the slow, dropwise addition of 10.6 g (10.2 mL) of benzaldehyde. Causality: Glycine is added first to allow for its suspension in the basic medium. Benzaldehyde is added slowly to control the initial reaction rate and prevent excessive heat generation.

-

Reaction Incubation: Stir the mixture at room temperature for 24 hours. The mixture will likely become a thick paste or slurry. Causality: An extended reaction time ensures maximum conversion of the starting materials into the phenylserine product.

-

Initial Workup - Neutralization: After 24 hours, cool the flask in an ice bath. Slowly and carefully add concentrated hydrochloric acid to the stirred mixture until the pH is approximately 6-7. A significant amount of solid (potassium chloride and the product) will be present. Causality: Acidification neutralizes the excess potassium hydroxide and protonates the amino acid, causing it to precipitate from the solution. Cooling is essential to manage the heat from the acid-base neutralization.

-

Isolation of Crude Product: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid cake thoroughly with 50 mL of diethyl ether to remove any unreacted benzaldehyde. Allow the crude product to air-dry. Causality: The ether wash is critical for removing non-polar impurities, primarily residual benzaldehyde, which is soluble in ether while the amino acid salt is not.

Purification Protocol: Recrystallization

The crude product contains the desired this compound along with inorganic salts (KCl). Recrystallization from hot water is an effective method for purification.

Caption: Workflow for the purification of this compound by recrystallization.

Step-by-Step Methodology:

-

Dissolution: Transfer the crude solid to a beaker and add a minimal amount of deionized water. Heat the mixture gently with stirring until the solid completely dissolves. Causality: this compound has higher solubility in hot water than in cold water, while KCl is highly soluble regardless of temperature. Using the minimum volume of hot solvent ensures the solution is saturated upon cooling, maximizing yield.

-

Crystallization: Remove the beaker from the heat source and allow it to cool slowly to room temperature. Then, place the beaker in an ice bath for at least 30 minutes to complete the crystallization process. Causality: Slow cooling promotes the formation of larger, purer crystals. The ice bath significantly reduces the solubility of phenylserine, forcing more of it out of solution.

-

Final Isolation: Collect the purified white crystals by vacuum filtration, washing them with a small amount of ice-cold deionized water.

-

Drying: Dry the crystals in a vacuum oven at 60-70°C or in a desiccator to a constant weight.

Product Characterization

Verifying the identity and purity of the final product is a mandatory step. The following table summarizes key analytical parameters for this compound.

| Parameter | Technique | Expected Result | Purpose |

| Appearance | Visual Inspection | White crystalline powder | Basic product verification |

| Melting Point | Melting Point Apparatus | 186 °C (decomposes)[3] | Indicator of purity |

| Purity | HPLC | Single major peak | Quantify purity and detect impurities |

| Identity | ¹H NMR / ¹³C NMR | Characteristic shifts for aromatic and aliphatic protons/carbons | Structural confirmation |

| Functional Groups | FT-IR Spectroscopy | Peaks for O-H, N-H, C=O (acid), and aromatic C-H | Confirmation of functional groups |

| Separation | TLC | Visualization of spots using ninhydrin spray[4] | Qualitative purity assessment |

Note: For HPLC analysis, a chiral column can be employed to separate the four stereoisomers if required[5][6][7].

Safety and Handling

All synthesis work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves[8].

-

Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. Handle with care as it can cause severe burns.

-

Benzaldehyde: Harmful if swallowed or inhaled. It is also a combustible liquid.

-

Concentrated Hydrochloric Acid (HCl): Highly corrosive and toxic. Causes severe burns. Handle only in a fume hood.

-

Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby.

Always have emergency equipment, such as eyewash stations and safety showers, readily accessible[8]. Dispose of all chemical waste according to institutional guidelines.

Conclusion

This guide outlines a robust and validated laboratory-scale synthesis of this compound. By understanding the causality behind each step—from the base-catalyzed condensation mechanism to the principles of purification and characterization—researchers can confidently and safely produce this valuable amino acid derivative. The protocol's integrity relies on careful execution and thorough analytical verification of the final product.

References

- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. DL -3-Phenylserine 98 207605-47-8 [sigmaaldrich.com]

- 4. Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]

- 6. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. moravek.com [moravek.com]

A Technical Guide to the Mechanism of Action of DL-Phenylserine in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Phenylserine is a synthetic amino acid derivative that has been investigated for its potential to modulate adrenergic and other neurotransmitter systems. As a racemic mixture, its biological activity is primarily attributable to the L-threo stereoisomer, which functions as a metabolic precursor, or prodrug, to the sympathomimetic amine phenylethanolamine. This guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its enzymatic conversion, the pharmacological activity of its metabolites, its physiological effects on biological systems, and the experimental methodologies used to elucidate these properties. By synthesizing data from biochemical and physiological studies, this document aims to offer a comprehensive technical resource for professionals engaged in neuroscience and drug development.

Introduction: The Prodrug Concept and Stereochemical Considerations

This compound is a racemic mixture comprising four stereoisomers: L-threo-phenylserine, D-threo-phenylserine, L-erythro-phenylserine, and D-erythro-phenylserine. Its primary mechanism of action in biological systems is not direct receptor agonism but rather its role as a synthetic precursor to a biologically active molecule.[1][2][3] This prodrug approach is a common strategy in pharmacology to improve the delivery and bioavailability of a therapeutic agent.[2]

The biological activity of this compound is critically dependent on its stereochemistry. The enzyme responsible for its conversion, Aromatic L-amino acid decarboxylase (AADC), is stereospecific and primarily acts on the L-isomers. The L-threo isomer is the most relevant for the canonical mechanism of action, as it is converted into the active sympathomimetic agent, phenylethanolamine.[4] The D-isomers and L-erythro isomer are generally considered to have minimal contribution to the primary pressor and central nervous system effects, though they may have other, less characterized biological activities. For instance, D-amino acids like D-serine are known to be important neuromodulators, acting as co-agonists at the glycine site of NMDA receptors.[5][6][7] While this compound is not D-serine, the metabolic fate of the D-phenylserine component is an area that warrants further investigation.

Core Mechanism: Enzymatic Conversion to Phenylethanolamine

The central tenet of this compound's action is its enzymatic decarboxylation to phenylethanolamine (also known as β-hydroxyphenethylamine).[8] This conversion is a single-step reaction catalyzed by Aromatic L-amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine and 5-HTP to serotonin in endogenous neurotransmitter synthesis pathways.

-

Enzyme: Aromatic L-amino acid decarboxylase (AADC; EC 4.1.1.28).

-

Substrate: L-threo-phenylserine.

-

Cofactor: Pyridoxal-5'-phosphate (PLP), the active form of Vitamin B6.

-

Product: Phenylethanolamine.

-

Reaction: The carboxyl group (-COOH) of L-threo-phenylserine is removed, releasing carbon dioxide and forming phenylethanolamine.

This process occurs in both peripheral tissues and within the central nervous system, as AADC is widely distributed throughout the body. The rate of this conversion can be influenced by the availability of the precursor substrate, a principle that underlies the therapeutic strategy of using amino acid precursors to boost neurotransmitter synthesis.[2][9]

Caption: Metabolic pathway of L-threo-Phenylserine to phenylethanolamine.

Pharmacological Action of Phenylethanolamine

The product of this compound metabolism, phenylethanolamine, is a trace amine with a structure similar to endogenous catecholamines like norepinephrine.[8] Its pharmacological effects stem from its ability to interact with adrenergic receptors.

Adrenergic Receptor Activity: Phenylethanolamine acts as an agonist at both α- and β-adrenergic receptors, though with significantly lower potency than norepinephrine.[8][10]

-

α-Adrenergic Receptors: Activation of α1-receptors on vascular smooth muscle leads to vasoconstriction, resulting in an increase in peripheral vascular resistance and a subsequent rise in blood pressure.[10]

-

β-Adrenergic Receptors: Interaction with β1-receptors in the heart can lead to a modest increase in heart rate and contractility. Its affinity for β2-receptors is comparatively lower.[8][11]

This adrenergic activity is the primary driver of the physiological effects observed after this compound administration, particularly the pressor response that prompted its investigation for conditions like neurogenic orthostatic hypotension.[12][13][14]

System-Level Effects

Cardiovascular System

The most pronounced effect of this compound administration is on the cardiovascular system. By increasing the systemic pool of phenylethanolamine, it produces a sympathomimetic effect:

-

Blood Pressure: A dose-dependent increase in both systolic and diastolic blood pressure is observed, driven by α1-mediated vasoconstriction.[13]

-

Heart Rate: Effects on heart rate can be variable. A direct β1-agonist effect may increase heart rate, but this can be counteracted by the baroreflex response to elevated blood pressure.

Central Nervous System (CNS)

As an amino acid, L-phenylserine can be transported across the blood-brain barrier via neutral amino acid transporters. Once in the CNS, it can be converted by AADC within neurons to phenylethanolamine. This centrally-produced phenylethanolamine can then act as a neurotransmitter or neuromodulator, potentially influencing alertness and other CNS functions mediated by adrenergic signaling. However, the L-threo isomer of 3,4-dihydroxyphenylserine (DOPS) has shown more pronounced effects on central noradrenaline concentrations.[4]

Critical Distinction: this compound vs. Droxidopa (L-threo-DOPS)

It is essential for researchers to distinguish this compound from the clinically approved drug Droxidopa (L-threo-3,4-dihydroxyphenylserine). While both are prodrugs that are converted by AADC, their metabolites and resulting potencies are vastly different.

-

This compound is metabolized to phenylethanolamine .

-

Droxidopa is metabolized to norepinephrine , the primary endogenous adrenergic neurotransmitter.

The two hydroxyl groups on the phenyl ring of norepinephrine are critical for high-affinity binding to adrenergic receptors.[11] Consequently, norepinephrine is a much more potent vasoconstrictor and pressor agent than phenylethanolamine. This difference in potency explains why Droxidopa is an effective treatment for neurogenic orthostatic hypotension, whereas studies on this compound for the same condition have yielded less robust results.[1][13][15]

Caption: Comparison of this compound and Droxidopa metabolic pathways.

| Feature | This compound | Droxidopa (L-threo-DOPS) |

| Structure | 2-amino-3-hydroxy-3-phenylpropanoic acid | 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |

| Active Isomer | L-threo-phenylserine | L-threo-dihydroxyphenylserine |

| Metabolite | Phenylethanolamine | Norepinephrine |

| Primary Target | α- and β-Adrenergic Receptors | α- and β-Adrenergic Receptors |

| Relative Potency | Lower | Higher[10][11] |

| Clinical Use | Investigational | Approved for Neurogenic Orthostatic Hypotension[1][14] |

Experimental Protocols for Mechanistic Investigation

Protocol: In Vitro AADC Enzyme Activity Assay

This protocol quantifies the conversion of L-threo-phenylserine to phenylethanolamine by AADC.

Methodology:

-

Enzyme Preparation: Obtain purified recombinant AADC or prepare a homogenate from a tissue rich in the enzyme (e.g., kidney, liver).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.2) containing the essential cofactor, 50 µM Pyridoxal-5'-phosphate.

-

Initiation: Add a known concentration of this compound (e.g., 1-10 mM) to the reaction mixture and incubate at 37°C. A control reaction without the enzyme should be run in parallel.

-

Termination: After a set time (e.g., 30 minutes), stop the reaction by adding an acid, such as 10% trichloroacetic acid (TCA), which precipitates the enzyme.[16]

-

Sample Preparation: Centrifuge the terminated reaction to pellet the precipitated protein. Collect the supernatant for analysis.

-

Quantification: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection to separate and quantify the amount of phenylethanolamine produced.

-

Data Analysis: Calculate the rate of enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

Protocol: In Vivo Cardiovascular Monitoring in a Rodent Model

This protocol assesses the physiological pressor effect of this compound.

Methodology:

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.

-

Acclimation: Allow animals to recover from surgery and acclimate to the housing conditions for at least one week to ensure stable baseline recordings.

-

Drug Administration: Dissolve this compound in a suitable vehicle (e.g., saline). Administer the drug via oral gavage (p.o.) or intraperitoneal (i.p.) injection at various doses. Administer vehicle alone to a control group.

-

Data Acquisition: Record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate continuously, starting from a baseline period before administration until the physiological parameters return to baseline.

-

Data Analysis: Analyze the time course of the cardiovascular response. Calculate the peak change in MAP from baseline and the duration of the effect for each dose. Perform statistical analysis (e.g., ANOVA) to determine dose-dependency and significance compared to the vehicle control.

Caption: Workflow for assessing the cardiovascular effects of this compound.

Conclusion and Future Directions

The primary mechanism of action of this compound is that of a prodrug, with its L-threo isomer serving as a substrate for Aromatic L-amino acid decarboxylase to produce the sympathomimetic amine phenylethanolamine. This metabolite, in turn, exerts its physiological effects through low-potency agonism at adrenergic receptors, leading to predictable effects on the cardiovascular system.

For researchers and drug development professionals, a clear understanding of this mechanism is paramount. Key takeaways include the critical role of stereochemistry, the distinction from more potent precursors like Droxidopa, and the well-defined biochemical pathway that can be interrogated using standard experimental protocols.

Future research should focus on several key areas:

-

Metabolism of D-isomers: Elucidating the complete metabolic fate of D-phenylserine and its potential for neuromodulatory activity, perhaps through pathways unrelated to adrenergic signaling.

-

Pharmacokinetics: A detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of all four stereoisomers.

-

Central Nervous System Effects: More nuanced investigations into the effects of centrally-produced phenylethanolamine on neuronal firing, behavior, and cognition.

By continuing to explore these facets, the scientific community can build a more complete picture of this compound's biological activity and refine its potential therapeutic applications.

References

- 1. The treatment of orthostatic hypotension with dihydroxyphenylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Precursor control of neurotransmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino acid precursors of monoamine neurotransmitters and some factors influencing their supply to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of L-threo- and erythro-3,4-dihydroxyphenylserine on learning performance and concentrations of brain noradrenaline and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]

- 6. D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] D-Serine in Neurobiology: CNS Neurotransmission and Neuromodulation | Semantic Scholar [semanticscholar.org]

- 8. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 9. wurtmanlab.mit.edu [wurtmanlab.mit.edu]

- 10. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Orthostatic hypotension in familial amyloid polyneuropathy: treatment with DL-threo-3,4-dihydroxyphenylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The treatment of neurogenic orthostatic hypotension with 3,4-DL-threo-dihydroxyphenylserine: a randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evidence-based treatment of neurogenic orthostatic hypotension and related symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DL-Threo-3,4-dihydroxyphenylserine does not exert a pressor effect in orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage Conditions of DL-Phenylserine

Aimed at Researchers, Scientists, and Drug Development Professionals

Preamble: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical research and development, the integrity of starting materials is paramount. DL-Phenylserine, a non-proteinogenic amino acid, is a pivotal building block in the synthesis of a variety of biologically active molecules. Its stability, or lack thereof, can have cascading effects on the validity of research data and the quality of final drug products. This technical guide is crafted to provide a comprehensive, scientifically grounded understanding of the stability and optimal storage of this compound. We will move beyond mere procedural listings to delve into the "why" behind the recommended practices, fostering a proactive approach to maintaining the chemical fidelity of this important compound. Our narrative is built upon the pillars of scientific expertise, trustworthiness through self-validating protocols, and authoritative references.

The Molecular Blueprint: Physicochemical Properties Dictating Stability

The inherent stability of any chemical entity is fundamentally governed by its structure and physicochemical characteristics. This compound, with its amalgam of an amino group, a carboxylic acid, a hydroxyl group, and a phenyl ring, presents a multifaceted profile for potential degradation. A thorough understanding of these properties is the cornerstone of designing effective stability studies and storage strategies.

| Property | Value | Implication for Stability |

| Chemical Formula | C₉H₁₁NO₃ | Defines the elemental makeup. |

| Molecular Weight | 181.19 g/mol [1] | Essential for quantitative analysis in stability protocols. |

| Appearance | White to off-white crystalline powder[2] | A visual inspection for any change in color or texture can serve as an initial, albeit non-specific, indicator of degradation. |

| Melting Point | Approximately 186-195 °C with decomposition[2] | The decomposition at its melting point underscores its susceptibility to thermal stress. |

| Solubility | Soluble in water; sparingly soluble to insoluble in many organic solvents. | The aqueous solubility is a critical factor, as many degradation pathways are facilitated in solution. |

| pKa Values | pKa₁ (α-COOH) ≈ 2.2 pKa₂ (α-NH₃⁺) ≈ 9.1 | The ionization state of this compound is pH-dependent, profoundly influencing its reactivity and stability in solution. |

The Forces of Decay: Unraveling the Degradation Pathways

This compound is susceptible to a range of degradation mechanisms due to its functional groups. A proactive stability strategy requires a mechanistic understanding of these pathways.

Oxidative Degradation: The Peril of Reactive Oxygen Species

The presence of the phenyl ring and the benzylic hydroxyl group renders this compound vulnerable to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts, leading to the formation of impurities. The hydroxyl radical (•OH) is a particularly aggressive species that can abstract hydrogen atoms from the molecule, initiating a cascade of degradation reactions.

Diagram of Oxidative Degradation Initiation

Caption: Initiation of oxidative degradation of this compound by reactive oxygen species.

Hydrolytic Degradation: The Influence of pH

In aqueous solutions, the stability of this compound is intrinsically linked to the pH of the medium. While the ester-like linkage is absent, the amide bond in peptides containing serine can be susceptible to hydrolysis, and extreme pH conditions can catalyze other degradation reactions involving the amino and carboxylic acid groups. Generally, the stability of amino acids in solution is lowest at highly acidic or alkaline pH values. For serine-containing peptides, hydrolysis can be promoted under neutral pH in the presence of certain catalysts[3].

Thermal Degradation: The Impact of Heat

As evidenced by its decomposition upon melting, this compound is sensitive to elevated temperatures. The primary thermal degradation pathway for many amino acids is decarboxylation, leading to the loss of carbon dioxide and the formation of the corresponding amine. The rate of thermal degradation is typically accelerated in the presence of moisture and oxygen.

Caption: A logical workflow for conducting forced degradation studies on this compound.

Stability-Indicating HPLC Method: A Proposed Starting Point

Proposed HPLC Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for separating polar compounds like amino acids.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (adjust pH to 2.5-3.0).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Elution: A gradient elution is recommended to ensure the separation of the polar parent compound from potentially less polar degradation products. A suggested starting gradient is:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 210 nm or 257 nm, where the phenyl group exhibits absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Method Validation: The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Drug-Excipient Compatibility: Foreseeing Interactions

In the context of formulation development, it is crucial to assess the compatibility of this compound with common pharmaceutical excipients. Potential incompatibilities can lead to degradation of the active pharmaceutical ingredient (API).

-

Reducing Sugars (e.g., Lactose): The primary amine group of this compound can potentially undergo a Maillard reaction with reducing sugars, leading to the formation of colored degradation products.

-

Excipients with Reactive Impurities: Some excipients may contain reactive impurities, such as peroxides in povidone, which can induce oxidative degradation of this compound.

-

Hygroscopic Excipients: The use of highly hygroscopic excipients can increase the water activity within a solid dosage form, potentially accelerating hydrolytic degradation pathways.

-

pH-Modifying Excipients: The choice of excipients that can alter the micro-pH of the formulation is critical. Highly acidic or basic excipients could accelerate the degradation of this compound.

Protocol for Excipient Compatibility Screening:

-

Prepare binary mixtures of this compound with individual excipients (e.g., in a 1:1 or 1:5 ratio).

-

Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and at a control condition (e.g., 5°C).

-

Analyze the samples at initial and subsequent time points (e.g., 2 and 4 weeks) using the validated stability-indicating HPLC method.

-

Monitor for the appearance of new degradation peaks and a decrease in the peak area of this compound.

-

Visual observation for any physical changes (e.g., color change, caking) is also important.

Concluding Remarks: A Commitment to Quality

The chemical stability of this compound is a multifaceted issue that demands a rigorous and scientifically informed approach. By understanding its physicochemical properties, being cognizant of its potential degradation pathways, and implementing appropriate storage and handling protocols, researchers and formulation scientists can ensure the integrity of this vital compound. The establishment and validation of a robust stability-indicating analytical method are non-negotiable for any serious development program involving this compound. This guide provides a comprehensive framework to achieve these goals, ultimately contributing to the generation of reliable scientific data and the development of safe and effective pharmaceutical products.

References

The Pivotal Role of DL-Phenylserine and Its Derivatives in Biological Systems: A Technical Guide for Researchers

This in-depth technical guide explores the multifaceted biological significance of DL-Phenylserine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their mechanisms of action, therapeutic applications, and the enzymatic pathways governing their synthesis and degradation. Moving beyond a simple recitation of facts, this guide delves into the causal relationships behind experimental choices and provides actionable protocols and visualizations to empower your research endeavors.

Executive Summary

This compound, a non-proteinogenic β-hydroxy-α-amino acid, exists as a racemic mixture of four stereoisomers. The subtle variations in the spatial arrangement of its constituent atoms give rise to a remarkable diversity of biological activities. From antiviral agents to precursors for vital neurotransmitters, phenylserine derivatives represent a rich and underexplored landscape for therapeutic innovation. This guide will illuminate the distinct roles of these stereoisomers, with a particular focus on the clinically significant L-threo-3,4-dihydroxyphenylserine (Droxidopa), and provide the technical foundation necessary to investigate and harness their potential.

The Stereoisomers of Phenylserine: A Foundation of Functional Diversity

Phenylserine possesses two chiral centers, resulting in four distinct stereoisomers: L-threo, D-threo, L-erythro, and D-erythro. The biological activity is often highly dependent on the specific stereochemical configuration.

-

L-threo-Phenylserine: This isomer has demonstrated notable antiviral activity, particularly against influenza A virus.[1] Its mechanism appears to involve competition with L-phenylalanine, an essential amino acid for viral protein synthesis.[1]

-

D-threo-Phenylserine: While less studied than its L-threo counterpart, D-isomers of amino acids are gaining recognition for their unique biological roles. D-serine, for example, is a crucial co-agonist of NMDA receptors in the central nervous system.[2] The specific functions of D-threo-phenylserine are an active area of investigation.

-

L-erythro-Phenylserine: Research suggests that this isomer can also be utilized by certain enzymes, although often with different kinetics compared to the threo form.[3][4] Its distinct biological roles are still being elucidated.

-

D-erythro-Phenylserine: As with D-threo-phenylserine, the specific biological functions of this isomer are not as well-characterized, representing an opportunity for further research.

Droxidopa (L-threo-3,4-dihydroxyphenylserine): A Clinically Relevant Phenylserine Derivative

One of the most prominent examples of a phenylserine derivative in clinical use is Droxidopa, also known as L-threo-DOPS.[5][6] It serves as a synthetic amino acid precursor to the neurotransmitter norepinephrine.[5][6][7]

Mechanism of Action

Droxidopa is orally administered and readily absorbed.[5][7] It is then converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[5][6] This conversion bypasses the need for dopamine β-hydroxylase, the enzyme that is often deficient in conditions leading to norepinephrine insufficiency. By increasing the levels of norepinephrine in the peripheral nervous system, Droxidopa enhances vascular tone and helps to maintain blood pressure.[5][7]

Figure 1: Simplified pathway of Droxidopa's conversion to norepinephrine and its physiological effect.

Clinical Applications

Droxidopa is primarily indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[7] This condition, characterized by a significant drop in blood pressure upon standing, is often associated with neurodegenerative diseases such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[7]

Pharmacokinetics

| Parameter | Value | Reference |

| Bioavailability | Not explicitly stated, but orally administered | [5][7] |

| Time to Peak (Tmax) | 1 to 4 hours | [7] |

| Elimination Half-life (t½) | Approximately 2.5 hours | [6] |

| Metabolism | Converted to norepinephrine by AADC; also metabolized by COMT | [5][7][8] |

| Elimination | Primarily renal | [7] |

Antiviral Properties of L-threo-Phenylserine

Early research has highlighted the potential of L-threo-phenylserine and its esters as antiviral agents, particularly against the influenza A virus in tissue culture.[1]

Proposed Mechanism of Action

The antiviral activity of L-threo-phenylserine is competitively reversed by the amino acid L-phenylalanine.[1] This suggests that L-threo-phenylserine acts as an antimetabolite, interfering with the utilization of phenylalanine, which is essential for the synthesis of viral proteins.[1] The structural similarity between the two molecules allows L-threo-phenylserine to potentially block the active sites of enzymes involved in incorporating phenylalanine into the growing polypeptide chains of the virus.

Figure 2: Competitive inhibition of viral protein synthesis by L-threo-Phenylserine.

Enzymatic Synthesis and Degradation: The Metabolic Crossroads

The biosynthesis and catabolism of phenylserine are governed by a fascinating array of enzymes, offering opportunities for biocatalytic production of specific stereoisomers.

Key Enzymes in Phenylserine Metabolism

-

Threonine Aldolases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible aldol condensation of an aldehyde with glycine to form a β-hydroxy-α-amino acid.[1][9][10] TAs are particularly valuable for the stereoselective synthesis of phenylserine and its derivatives.

-

Phenylserine Aldolase (PSA): This enzyme specifically catalyzes the reversible cleavage of L-threo-3-phenylserine to glycine and benzaldehyde.[4][11] It is inducible by its substrate and plays a role in the degradation of phenylserine.[4]

-

Serine Hydroxymethyltransferase (SHMT): While its primary role is the interconversion of serine and glycine, SHMT also exhibits promiscuous activity towards other β-hydroxy-α-amino acids, including phenylserine, catalyzing their retro-aldol cleavage.[12][13]

-

Phenylserine Dehydratase: This enzyme catalyzes the deamination of L-threo-3-phenylserine to produce phenylpyruvate and ammonia, representing a key step in its catabolic pathway.[14][15]

Experimental Protocol: Enzymatic Synthesis of L-threo-Phenylserine using Threonine Aldolase

This protocol provides a general framework for the batch synthesis of phenylserine using a threonine aldolase. Optimization of specific parameters will be necessary depending on the enzyme source and desired scale.

Materials:

-

L-allo-threonine aldolase (L-low-TA)

-

Glycine

-

Benzaldehyde

-

Pyridoxal-5'-phosphate (PLP) solution (5 mM)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (50 mM, pH adjusted to enzyme optimum, typically 7.0-8.0)

-

Trichloroacetic acid (TCA) solution (30%) for reaction termination

-

Internal standard solution (e.g., 1,3-dimethoxybenzene in ethyl acetate) for GC analysis

Procedure:

-

Prepare the reaction mixture in a suitable vessel. For a 10 mL reaction, combine:

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 70 °C for TA from Thermotoga maritima).[1]

-

Initiate the reaction by adding a known amount of threonine aldolase solution (e.g., 2.7 mg of enzyme with a specific activity of 0.135 U/mg).[1]

-

Incubate the reaction with stirring at the optimal temperature.

-

At desired time points (e.g., 20, 40, 60 minutes), withdraw a 1 mL aliquot of the reaction mixture.[1]

-

Immediately terminate the reaction in the aliquot by adding a 30% TCA solution.[1]

-

Extract the terminated reaction mixture with 2 mL of the internal standard solution.[1]

-

Analyze the aqueous phase by chiral HPLC to determine the enantiomeric and diastereomeric excess of the phenylserine product.

-

Analyze the organic phase by gas chromatography to determine the conversion of benzaldehyde.

Figure 3: General workflow for the enzymatic synthesis of phenylserine.

Chemical Synthesis and Analysis

While enzymatic methods offer high stereoselectivity, chemical synthesis provides a route to racemic this compound, which can then be resolved into its constituent stereoisomers.

General Approach to this compound Synthesis

A common method for the synthesis of β-phenylserine involves the condensation of benzaldehyde with glycine in the presence of a base.[16]

Illustrative Reaction Scheme: Benzaldehyde + Glycine --(Base)--> DL-β-Phenylserine

A patent describes a process where glycine and benzaldehyde are reacted in the presence of sodium hydroxide in an organic solvent.[17] The reaction is carried out at a controlled temperature, followed by acidification to precipitate the β-phenylserine.[17]

Experimental Protocol: Chiral HPLC Separation of Phenylserine Stereoisomers

The accurate quantification of the four stereoisomers of phenylserine is crucial for both synthetic and biological studies. Chiral HPLC is the method of choice for this analysis.

Instrumentation and Consumables:

-

HPLC system with a UV detector[12]

-

Chiral column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm[12]

-

Copper (II) Sulfate (CuSO₄)[12]

-

Methanol, HPLC grade[12]

-

Water, HPLC grade[12]

Chromatographic Conditions:

-

Mobile Phase: 75% 2 mM CuSO₄ (aqueous) / 25% Methanol[12]

-

Flow Rate: 1.0 mL/min[12]

-

Column Temperature: 40 °C[12]

-

Detection: UV at 254 nm[12]

-

Injection Volume: 10 µL[12]

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 2 mM aqueous solution of CuSO₄.

-

Mix 750 mL of the CuSO₄ solution with 250 mL of methanol.

-

Degas the mobile phase before use.

-

-

Sample Preparation:

-

Dissolve the phenylserine sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter.

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample.

-

Record the chromatogram and identify the peaks corresponding to the four stereoisomers based on the retention times of pure standards. The typical elution order is D-threo, D-erythro, L-threo, and L-erythro.[11]

-

Figure 4: Workflow for the chiral HPLC analysis of phenylserine stereoisomers.

Future Directions and Conclusion

The study of this compound and its derivatives is a field ripe with potential. While significant strides have been made in understanding the biological roles of the L-threo isomer, particularly in the context of Droxidopa and antiviral research, the functions of the D-isomers and erythro-isomers remain largely uncharted territory. Future research should focus on:

-

Elucidating the specific biological roles of D-threo, L-erythro, and D-erythro-phenylserine. This could uncover novel therapeutic targets and pathways.

-

Developing more efficient and stereoselective synthetic methods. Advances in biocatalysis and asymmetric chemical synthesis will be crucial for accessing pure stereoisomers for further study.

-

Exploring the therapeutic potential of novel phenylserine derivatives. The phenylserine scaffold offers a versatile platform for the design and synthesis of new drug candidates targeting a range of diseases.

References

- 1. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]

- 2. viper.ac.in [viper.ac.in]

- 3. Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reference.medscape.com [reference.medscape.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel phenylserine dehydratase from Pseudomonas pickettii PS22: purification, characterization, and sequence of its phosphopyridoxyl peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Asymmetric synthesis of β-phenylserines by condensation of benzaldehyde with zinc(II) and copper(II) complexes of (1R)-3-hydroxymethylenebornan-2-one glycine imines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to DL-Phenylserine as a Non-Canonical Amino Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing Expanded Chemical Functionality in Proteins

The central dogma of molecular biology, elegant in its depiction of information flow from DNA to protein, has long been defined by a 20-amino-acid alphabet. While this canonical set has given rise to the vast diversity of life, the ability to move beyond it represents a paradigm shift in protein engineering and drug discovery. The incorporation of non-canonical amino acids (ncAAs) offers an unprecedented opportunity to introduce novel chemical functionalities, spectroscopic probes, and post-translational modifications into proteins with site-specific precision.[1] This guide focuses on one such ncAA, DL-Phenylserine, a β-hydroxy-α-amino acid that provides a unique combination of stereochemical complexity and functional potential. As a senior application scientist, my goal is to provide not just a collection of protocols, but a comprehensive understanding of the principles and practicalities of working with this compound, from its synthesis to its application in cutting-edge research.

Section 1: The Foundation - Synthesis of this compound

The availability of high-purity ncAAs is the bedrock of any successful incorporation experiment. This compound, with its two chiral centers, presents interesting synthetic challenges and opportunities. Both chemical and enzymatic routes have been developed, each with its own advantages in terms of stereocontrol, scalability, and cost-effectiveness.

Chemical Synthesis: The Aldol Condensation Approach

The most common chemical route to this compound is a variation of the aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] In this approach, a glycine enolate or its equivalent reacts with benzaldehyde. The reaction can be catalyzed by either acid or base, and the choice of catalyst and reaction conditions can influence the diastereoselectivity of the product.[2][3]

A key consideration in the chemical synthesis of β-hydroxy-α-amino acids is controlling the stereochemistry at both the α and β carbons.[4] Various strategies have been employed to achieve diastereoselectivity, including the use of chiral auxiliaries and stereoselective catalysts.

Experimental Protocol: Chemical Synthesis of this compound via Aldol Condensation

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired stereochemical outcomes.

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a protected glycine derivative (e.g., N-benzylidene glycine ethyl ester) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a strong base, such as lithium diisopropylamide (LDA), to generate the enolate. Stir the reaction mixture at -78°C for 30-60 minutes.

-

Aldol Reaction: Slowly add a solution of freshly distilled benzaldehyde in anhydrous THF to the enolate solution at -78°C.

-

Allow the reaction to stir at -78°C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Deprotection: Purify the crude product by column chromatography on silica gel.

-

The protecting groups are then removed under appropriate conditions (e.g., acid hydrolysis for the imine and ester) to yield this compound.

-

The final product can be further purified by recrystallization.

Enzymatic Synthesis: Leveraging Threonine Aldolases

Biocatalysis offers an attractive alternative to chemical synthesis, often providing high stereoselectivity under mild reaction conditions. Threonine aldolases (TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol reaction between glycine and an aldehyde.[5][6] Both L- and D-threonine aldolases have been utilized for the synthesis of various β-hydroxy-α-amino acids, including phenylserine.[6]

The stereochemical outcome of the enzymatic reaction is dependent on the specific threonine aldolase used. For instance, L-threonine aldolase typically produces the L-threo and L-erythro isomers.[7] The equilibrium of the reaction can be a limiting factor, often resulting in moderate yields.[5] Strategies to overcome this include using a high concentration of substrates or removing one of the products to drive the reaction forward.[6]

Experimental Protocol: Enzymatic Synthesis of L-threo-Phenylserine using L-Threonine Aldolase

This protocol is a general guideline and should be optimized for the specific enzyme and reaction scale.

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5) containing glycine (e.g., 200 mM), benzaldehyde (e.g., 50 mM), and pyridoxal-5'-phosphate (PLP) (e.g., 0.1 mM).

-

To improve the solubility of benzaldehyde, a co-solvent such as DMSO may be added (e.g., 10% v/v).

-

Enzyme Addition: Add a purified L-threonine aldolase to the reaction mixture to a final concentration of 1-5 mg/mL.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 12-24 hours.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by high-performance liquid chromatography (HPLC) or other suitable analytical techniques.

-

Reaction Termination and Product Isolation: Terminate the reaction by adding an acid (e.g., trichloroacetic acid to a final concentration of 5%) to precipitate the enzyme.

-

Centrifuge the mixture to remove the precipitated protein.

-

The supernatant containing the product can be purified using ion-exchange chromatography or reverse-phase HPLC.

Comparison of Synthesis Methods

| Method | Advantages | Disadvantages | Typical Yield | Stereoselectivity |

| Chemical Synthesis (Aldol) | Scalable, versatile for various derivatives. | Often requires protecting groups, harsh reaction conditions, and can have moderate stereoselectivity without chiral auxiliaries. | 40-80% | Variable, can be improved with specific catalysts. |

| Enzymatic Synthesis (TA) | High stereoselectivity, mild reaction conditions, environmentally friendly. | Equilibrium-limited yields, potential for product inhibition, enzyme cost and stability can be a concern. | 30-60% (can be improved with process optimization) | High (dependent on the enzyme) |

Section 2: Genetic Incorporation of this compound

The site-specific incorporation of this compound into a target protein is achieved through the powerful technique of genetic code expansion. This methodology relies on the creation of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. This pair functions independently of the host cell's endogenous translational machinery, allowing for the reassignment of a codon—typically a nonsense or "stop" codon like UAG (amber)—to encode the ncAA.[8]

The Principle of Orthogonality

An orthogonal aaRS/tRNA pair must satisfy two critical criteria:

-

The orthogonal aaRS must not aminoacylate any of the host cell's endogenous tRNAs.

-

The orthogonal tRNA must not be aminoacylated by any of the host cell's endogenous aaRSs.

This mutual exclusivity ensures that the ncAA is incorporated only at the designated codon and that the host's normal protein synthesis is not disrupted.

Engineering an Orthogonal Phenylalanyl-tRNA Synthetase for Phenylserine

The most common starting point for engineering an aaRS for a phenylalanine analog is the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii or the phenylalanyl-tRNA synthetase (PheRS) from various organisms.[9] The active site of the synthetase is mutated to accommodate the new amino acid while discriminating against the canonical amino acid. This is typically achieved through a process of directed evolution, which involves generating a library of synthetase mutants and selecting for those that can charge the orthogonal tRNA with the desired ncAA in response to a selectable marker.[1]

The selection process often involves a positive selection step, where the incorporation of the ncAA is linked to the survival of the host cell (e.g., by suppressing a nonsense codon in an antibiotic resistance gene), followed by a negative selection step to eliminate synthetases that still recognize the canonical amino acid.

References

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]

- 4. Structural Mass Spectrometry of Proteins Using Hydroxyl Radical Based Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15 - PMC [pmc.ncbi.nlm.nih.gov]